molecular formula C13H8Cl2O2 B1350405 2-(2,4-Dichlorophenoxy)benzaldehyde CAS No. 86309-06-0

2-(2,4-Dichlorophenoxy)benzaldehyde

Cat. No. B1350405
CAS RN: 86309-06-0
M. Wt: 267.1 g/mol
InChI Key: AEAYPCKDEZKJMI-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)benzaldehyde is a chemical compound with the molecular formula C13H8Cl2O2 and a molecular weight of 267.111. It is a solid substance with a purity of 95%1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2-(2,4-Dichlorophenoxy)benzaldehyde. However, a related compound, N’- (2-Chloro-4-nitrobenzylidene)-2- (2,4-dichlorophenoxy)propanehydrazide, was synthesized by refluxing 4b (0.25 g, 1 mmol) and 2-chloro-4-nitrobenzaldehyde (0.18 g, 1 mmol) in 30 ml absolute ethanol in the presence of few drops of glacial acetic acid for 2 h2.



Molecular Structure Analysis

The InChI code for 2-(2,4-Dichlorophenoxy)benzaldehyde is 1S/C13H8Cl2O2/c14-10-5-6-13 (11 (15)7-10)17-12-4-2-1-3-9 (12)8-16/h1-8H1. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving 2-(2,4-Dichlorophenoxy)benzaldehyde.



Physical And Chemical Properties Analysis

2-(2,4-Dichlorophenoxy)benzaldehyde has a boiling point of 147°C at 0.1mm Hg and a melting point of 58 - 60°C1. It is a solid substance1.


Scientific Research Applications

1. Advanced Oxidation Processes (AOPs) for Degradation

  • Summary of Application: The compound 2,4-dichlorophenoxyacetic acid (2,4-D), which is related to 2-(2,4-Dichlorophenoxy)benzaldehyde, has been a subject of concern due to its toxicity and persistence in the environment. Advanced Oxidation Processes (AOPs) have been developed to degrade this organic compound .
  • Methods of Application: The degradation of 2,4-D is highly efficient in ozonation (system O3/plasma, 99.8% in 30 min). Photocatalytic, photo-Fenton, and electrochemical processes have also shown optimal efficiencies of degradation and mineralization .

2. Potential c-Met Kinase Inhibitors

  • Summary of Application: A series of 2, 4-dichlorophenoxyacetamide-chalcones, which are related to 2-(2,4-Dichlorophenoxy)benzaldehyde, were synthesized and evaluated for their antiproliferative activities against various cancer cell lines .
  • Methods of Application: The compounds were tested against c-Met kinase using the ADP Glo TM assay .
  • Results or Outcomes: Some compounds were found to possess IC50 <10 µM indicating good activity. Compound 6f was identified as a promising compound and evaluated further for its antiproliferative and antimigratory properties on MCF-7 and A549 cell lines .

3. Synthesis of Substituted Benzaldehydes

  • Summary of Application: The compound 2-(2,4-Dichlorophenoxy)benzaldehyde can be used in the synthesis of functionalized benzaldehydes via a two-step, one-pot reduction/cross-coupling procedure .
  • Methods of Application: The method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents .
  • Results or Outcomes: This methodology facilitates the effective synthesis of a 11C radiolabeled aldehyde .

4. Chemical Properties and Safety Information

  • Summary of Application: Information about the chemical properties and safety of 2-(2,4-Dichlorophenoxy)benzaldehyde is crucial for its handling and storage .
  • Methods of Application: The compound has a boiling point of 147°C at 0.1mm Hg and a melting point of 58 - 60°C . It is important to follow safety precautions when handling this compound .
  • Results or Outcomes: The safety information includes hazard statements such as H302, H312, H332, and precautionary statements like P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

5. Synthesis of Functionalized (Benz)Aldehydes

  • Summary of Application: The compound 2-(2,4-Dichlorophenoxy)benzaldehyde can be used in the synthesis of functionalized (benz)aldehydes via a two-step, one-pot procedure .
  • Methods of Application: The method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents .
  • Results or Outcomes: This very fast methodology also facilitates the effective synthesis of a 11C radiolabeled aldehyde .

6. Synthesis of Benzoin

  • Summary of Application: The compound 2-(2,4-Dichlorophenoxy)benzaldehyde can be used in the synthesis of benzoin .
  • Methods of Application: The method involves the use of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in water .
  • Results or Outcomes: HP-β-CD exhibited the highest yield in the benzoin condensation reactions, and HP-β-CD can be recycled several times with little loss of activity through the addition of fresh VB 1 .

Future Directions

Unfortunately, I couldn’t find specific information on the future directions of research or applications for 2-(2,4-Dichlorophenoxy)benzaldehyde.


Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source when dealing with substances like 2-(2,4-Dichlorophenoxy)benzaldehyde.


properties

IUPAC Name

2-(2,4-dichlorophenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-10-5-6-13(11(15)7-10)17-12-4-2-1-3-9(12)8-16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEAYPCKDEZKJMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376951
Record name 2-(2,4-dichlorophenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichlorophenoxy)benzaldehyde

CAS RN

86309-06-0
Record name 2-(2,4-dichlorophenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

At 0° C., a 1.2 M solution of diisobutylaluminum hydride in toluene (12.3 ml, 14.8 mmol) was added dropwise to a solution of 2-(2,4-dichlorophenoxy)benzonitrile (3.0 g, 11.3 mmol) in THF (30 ml). The reaction mixture was warmed to room temperature and stirred for 16 hours. It was cooled to 0° C. Water (10 ml) was added dropwise. It was warmed to room temperature. The solid was removed by filtration through a plug of celite. The solvent was removed from the filtrate in vacuo. The crude product was purified by flash chromatography on silica (130 g), using ethyl acetate/heptane 1:3 as eluent, to give 800 mg of 2-(2,4-dichlorophenoxy)benzaldehyde.
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30 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DC Atkinson, KE Godfrey, B Meek… - Journal of medicinal …, 1983 - ACS Publications
The synthesis and antiinflammatory activity of a series of substituted (2-phenoxyphenyl) acetic acids are described. Initial screening in the adjuvant arthritis test showed that halogen …
Number of citations: 19 pubs.acs.org

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